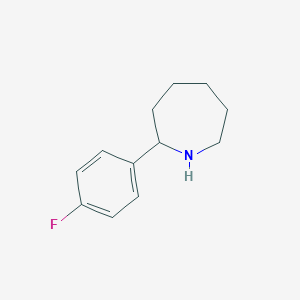

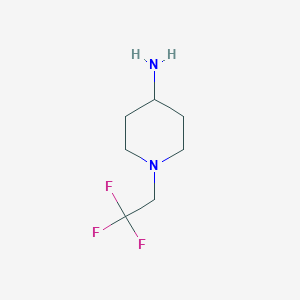

2-(4-Fluorophenyl)azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(4-Fluorophenyl)azepane derivatives has been reported through various methods. One approach involves the radiosynthesis of epibatidine-based radioligands for nicotinic acetylcholine receptor PET imaging, showcasing the versatility of fluorophenyl azepane derivatives in medical applications (Roger et al., 2006). Additionally, asymmetric synthesis strategies have been employed to create substituted azepanes, highlighting the importance of stereochemistry in synthesizing these compounds (Lee & Beak, 2006).

Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)azepane and its derivatives has been explored through crystallographic studies, revealing insights into their crystalline forms and molecular interactions. One study described the hydrogen-bonded structures of azepane derivatives in two and three dimensions, demonstrating the impact of small changes in substituents on crystal structures (Palma et al., 2009).

Chemical Reactions and Properties

Fluorophenyl azepane derivatives undergo various chemical reactions, including fluorination and photochemical reactions. The first examples of fluorination of substituted azepanes have been presented, offering a pathway to prepare fluoroazepanes with specific configurations (Patel & Liu, 2013). Photochemical studies have also shown that fluorophenyl azides can produce azepines under certain conditions, expanding the chemical versatility of these compounds (Leyva & Sagredo, 1998).

Physical Properties Analysis

The physical properties of 2-(4-Fluorophenyl)azepane derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. However, specific studies focusing on the comprehensive physical properties of these compounds were not identified in the current research literature accessed.

Chemical Properties Analysis

The chemical properties of 2-(4-Fluorophenyl)azepane derivatives, including reactivity, stability, and interactions with various reagents, are essential for understanding their potential applications. Research on the meta-hybrid density functional theory prediction of the reactivity and stability of azepane and its derivatives provides valuable insights into their chemical behavior (Unimuke et al., 2022).

Wissenschaftliche Forschungsanwendungen

PKB Inhibitors and Molecular Modeling

Novel azepane derivatives have been synthesized and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). Molecular modeling studies and in vitro activity testing have shown that certain compounds, such as N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide, demonstrate high plasma stability and activity against PKB-alpha, making them significant in the context of drug development and cancer research (Breitenlechner et al., 2004).

Fluorination of Azepanes

Research has been conducted on the diastereospecific fluorination of azepanes, which are components of many biologically active substances and natural products. This study presents the first examples of fluorinated azepanes, which are crucial in drug discovery and development due to the significant impact of fluorination on the biological activity of compounds (Patel & Liu, 2013).

Hydrogen-bonded Structures Analysis

Research on the hydrogen-bonded structures of various azepane derivatives has been carried out to understand the impact of small changes in peripheral substituents on crystal structures. This has implications in the field of crystallography and could influence the design of new compounds with optimized properties (Palma et al., 2009).

Hydrogen-bond Basicity Scale of Secondary Amines

A spectroscopic scale of hydrogen-bond basicity for secondary amines using 4-fluorophenol as a reference hydrogen-bond donor has been established. This scale is essential for understanding the interaction of amines with other molecules and has vast applications in the field of chemistry, particularly in reaction mechanisms and material design (Graton et al., 2001).

Radiosynthesis for PET Imaging

A study focused on the radiosynthesis of 2-exo-(2′-[18F]Fluoro-3′-(4-fluorophenyl)-pyridin-5′-yl)-7-azabicyclo[2.2.1]heptane, a potent antagonist for nicotinic acetylcholine receptor PET imaging. The synthesis process and its implications for imaging in neurodegenerative diseases and neurological disorders are significant (Roger et al., 2006).

Pharmaceutical Significance of Azepane-based Motifs

Azepane-based compounds have shown diverse pharmacological properties. Research highlights the development of new, less toxic, and highly active azepane-containing analogs for various therapeutic applications, such as anti-cancer, anti-tubercular, and anti-Alzheimer's disease agents. The study also covers structure-activity relationships and molecular docking studies, crucial for drug discovery and development (Zha et al., 2019).

Safety And Hazards

Zukünftige Richtungen

The future directions for “2-(4-Fluorophenyl)azepane” and other azepane-based compounds involve the development of new synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles . These compounds continue to play a significant role due to their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-11-7-5-10(6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRNAJNHLFLGFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394283 |

Source

|

| Record name | 2-(4-fluorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)azepane | |

CAS RN |

168890-44-6 |

Source

|

| Record name | 2-(4-fluorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)

![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)

![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)